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Compound of Interest

2-Chloro-5-fluoro-4,6-
Compound Name:

dimethylpyrimidine
CAS No.: 1192479-36-9
Cat. No.: B3089380

Get Quote

\ J

CAS Number: 1192479-36-9 Chemical Class: Halogenated Heterocycle / Pyrimidine Scaffold[1]

Executive Summary

2-Chloro-5-fluoro-4,6-dimethylpyrimidine is a specialized heterocyclic building block used
primarily in the development of Orexin Receptor Modulators and Kinase Inhibitors. Unlike
generic pyrimidines, this scaffold features a specific substitution pattern (5-Fluoro, 4,6-
Dimethyl) engineered to optimize metabolic stability.

Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2018) have identified this motif as
a solution to Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4). The steric
bulk of the 4,6-dimethyl groups, combined with the electronic modulation of the 5-fluorine,
prevents the oxidative defluorination pathway often responsible for bioactivation and toxicity in
fluoropyrimidine drugs.

Key Applications:

o Lead Optimization: Mitigating CYP3A4 mechanism-based inactivation.
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e Drug Synthesis: Precursor for octahydropyrrolo[3,4-c]pyrrole derivatives (Orexin

antagonists).

e SnAr Chemistry: Highly reactive electrophile for C-N bond formation at the C2 position.

Chemical & Physical Properties[2][3]

Property

Data

Chemical Name

2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Molecular Formula CeHeCIFN:2
Molecular Weight 160.58 g/mol
Appearance White to off-white solid
Melting Point 48-52 °C (Typical range for similar analogs)
- Soluble in DMSO, DCM, Ethyl Acetate,
Solubility
Methanol
LogP (Predicted) ~1.8-2.1

pKa (Predicted)

~ -3.2 (Pyrimidine nitrogen)

Storage

2-8°C, Inert atmosphere (Argon/Nitrogen)

Mechanism of Utility: Metabolic Stability &

Synthesis

The following diagram illustrates the role of CAS 1192479-36-9 in drug design, specifically

highlighting how its structural features block metabolic toxicity pathways.
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Figure 1:Structural logic for using CAS 1192479-36-9. The 4,6-dimethyl groups sterically hinder
the 5-position, preventing CYP3A4-mediated oxidative defluorination and subsequent toxicity.

Experimental Protocols

A. General Protocol: ShAr Coupling (C-N Bond
Formation)

This protocol describes the displacement of the C2-chlorine by a secondary amine, a standard
reaction for generating bioactive libraries.

Reagents:

Substrate: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv)

Nucleophile: Amine (e.g., pyrrolidine derivative, aniline) (1.1 equiv)

Base:
-Diisopropylethylamine (DIPEA) or

(2.0 equiv)

Solvent: DMSO or NMP (anhydrous)
Step-by-Step Methodology:

e Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-
Chloro-5-fluoro-4,6-dimethylpyrimidine (100 mg, 0.62 mmol) in anhydrous DMSO (2.0
mL).

o Addition: Add the amine nucleophile (0.68 mmol) followed by DIPEA (0.22 mL, 1.24 mmol).

e Reaction: Seal the vial and heat to 100-120 °C for 4—12 hours. Monitor progress via LC-MS
(Target mass: Amine MW + 124.1).

o Note: The 4,6-dimethyl groups donate electron density to the ring, making the C2 position
less electrophilic than in unsubstituted pyrimidines. Higher temperatures are often required
compared to 2-chloropyrimidine.
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o Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3
x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over

, and concentrate.

 Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

B. Synthesis of the Scaffold (Reference Route)

If the compound is not commercially available, it can be synthesized via the condensation of
fluorinated diketones.

e Condensation: React 3-fluoro-2,4-pentanedione with urea (acid catalysis) to yield 5-fluoro-
4,6-dimethylpyrimidin-2-ol.

e Chlorination: Reflux the pyrimidin-2-ol with Phosphorus Oxychloride (

) (neat or in toluene) for 2—4 hours to yield 2-chloro-5-fluoro-4,6-dimethylpyrimidine.

Handling & Stability

o Stability: The 2-chloro moiety is susceptible to hydrolysis under strongly acidic or basic
aqueous conditions over extended periods.

e Storage: Store at 2—8°C under an inert atmosphere (Argon). Protect from moisture.
o Safety:

o H302: Harmful if swallowed.

o H315/H319: Causes skin and serious eye irritation.

o Sensitization: Potential skin sensitizer due to electrophilic nature. Use gloves and work in
a fume hood.

References
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Fluoropyrimidine Moiety." Journal of Medicinal Chemistry, 2018.

¢ Orexin Receptor Modulators (Patent): "Disubstituted octahydropyrrolo[3,4-c]pyrroles as
orexin receptor modulators." Patent WO2011050198A1, 2011.

* General Pyrimidine Synthesis: "Preparation of 2-chloro-4-substituted pyrimidines." Patent
CN103554036B.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor
modulators - Google Patents [patents.google.com]

e 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines
compounds - Google Patents [patents.google.com]

¢ To cite this document: BenchChem. [Technical Profile: 2-Chloro-5-fluoro-4,6-
dimethylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3089380/docs#technical-profile-2-chloro-5-fluoro-4-6-
dimethylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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